N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C20H14FN5O3S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14FN5O3S/c21-13-3-1-12(2-4-13)15-6-8-18-23-24-20(26(18)25-15)30-10-19(27)22-14-5-7-16-17(9-14)29-11-28-16/h1-9H,10-11H2,(H,22,27) |
InChI Key |
XCDDECGDWVEODS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazolopyridazine Moiety: This step involves the reaction of hydrazine derivatives with appropriate nitriles or amidines, followed by cyclization.
Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Final Coupling and Acetylation: The final step involves coupling the benzodioxole and triazolopyridazine intermediates, followed by acetylation to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-YL)-4-hydroxybenzamide
- N-(2H-1,3-Benzodioxol-5-YL)-2-aminobenzamide
- N-(2H-1,3-Benzodioxol-5-YL)-2-(4-chlorophenyl)acetamide
Uniqueness
Compared to these similar compounds, N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of structural features. The presence of the triazolopyridazine moiety and the fluorophenyl group imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
